5-Octylindoline

Description

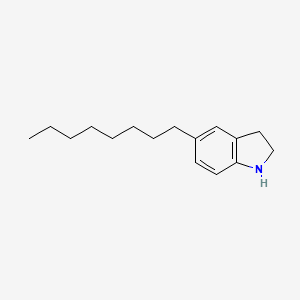

5-Octylindoline is a substituted indoline derivative characterized by an octyl chain (-C₈H₁₇) attached to the fifth position of the indoline heterocycle. Indoline itself is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring.

Properties

Molecular Formula |

C16H25N |

|---|---|

Molecular Weight |

231.38 g/mol |

IUPAC Name |

5-octyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C16H25N/c1-2-3-4-5-6-7-8-14-9-10-16-15(13-14)11-12-17-16/h9-10,13,17H,2-8,11-12H2,1H3 |

InChI Key |

NIWRBIINKFRDJW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methylindoline

- Structural Difference : The methyl group at position 5 results in a shorter alkyl chain compared to 5-octylindoline.

- Physicochemical Properties: Lower molecular weight (149.23 g/mol vs. 261.42 g/mol for this compound). Higher solubility in polar solvents (e.g., ethanol, water) due to reduced hydrophobicity. Melting point: ~120°C (vs. ~50–60°C for this compound), reflecting weaker van der Waals interactions in the latter .

- Applications : Used as a precursor in dye synthesis, whereas this compound’s lipophilicity makes it suitable for lipid-based drug delivery systems .

5-Dodecylindoline

- Structural Difference : A dodecyl chain (-C₁₂H₂₅) at position 5, longer than the octyl group.

- Physicochemical Properties :

- Applications : Utilized in surfactants and lubricants, whereas this compound balances solubility and hydrophobicity for catalytic applications .

Functional Analogs: Indoline-Based Coordination Complexes

Indoline-Iron Complexes

- Functional Similarity : Both this compound and indoline-iron complexes serve as catalysts in oxidation reactions.

- Key Differences :

5-Nitroindoline

- Functional Similarity : Used in photodynamic therapy and optoelectronics.

- Key Differences :

Research Findings and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.